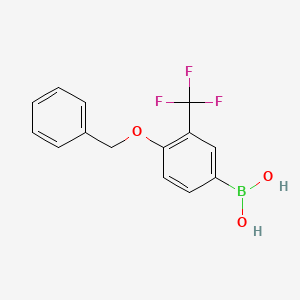

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDRDSTVBFGULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737282 | |

| Record name | [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245014-05-4 | |

| Record name | [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

An In-depth Technical Guide on (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and relevant experimental protocols for this compound. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Properties

This compound is a substituted arylboronic acid. The presence of the trifluoromethyl group can enhance lipophilicity and bioactivity, making it a valuable building block in medicinal chemistry.[1] Its boronic acid functional group is key for its participation in cross-coupling reactions.[2]

Table 1: Summary of Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1245014-05-4 | [2] |

| Molecular Formula | C₁₄H₁₂BF₃O₃ | [2][3] |

| Molecular Weight | 296.05 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8°C |[2] |

Applications in Organic Synthesis

This compound is primarily used as a reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction is a fundamental method for forming carbon-carbon bonds, which is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.[1] The benzyloxy and trifluoromethyl substituents allow for the creation of molecules with enhanced stability, reactivity, and biological activity.[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture such as toluene/ethanol/water or dioxane/water.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).[4]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4] The crude product is then typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure coupled product.[4]

Characterization: The final product is typically characterized using spectroscopic methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized molecule.[5][6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]

Safety and Handling

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[10]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10] In case of dust formation, use a dust respirator.[9]

-

Engineering Controls: Use only in a well-ventilated area or under a fume hood.[8][10] Facilities should be equipped with an eyewash fountain.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10] Avoid breathing dust.[10] Keep away from sources of ignition.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8][9]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][8]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[3][8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide on (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a valuable reagent in organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its physicochemical properties, and while its specific crystal structure is not publicly available, we present a detailed analysis of the structural characteristics of closely related phenylboronic acid analogs. Furthermore, this document outlines a general experimental protocol for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions. The roles of the benzyloxy and trifluoromethyl moieties in enhancing the pharmacological profiles of drug candidates are also discussed, highlighting the compound's significance in medicinal chemistry.

Introduction

Phenylboronic acids are a cornerstone of modern organic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The title compound, this compound, is a trifunctional molecule featuring a boronic acid group for coupling, a lipophilic benzyloxy group, and an electron-withdrawing trifluoromethyl group. These substituents impart unique electronic and steric properties, making it an attractive building block in the synthesis of novel therapeutic agents and functional materials. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from available information and comparison with analogous structures.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂BF₃O₃ | [3] |

| Molecular Weight | 296.05 g/mol | [3] |

| CAS Number | 1245014-05-4 | [3] |

| Appearance | White to off-white solid (presumed) | |

| Storage Temperature | 2-8°C | [3] |

Crystal Structure Analysis

As of the date of this publication, the single-crystal X-ray structure of this compound has not been deposited in publicly accessible crystallographic databases. However, the analysis of structurally similar phenylboronic acid derivatives provides valuable insights into the likely solid-state conformation and packing of the title compound.

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers through their B(OH)₂ groups.[4] These dimers can further assemble into extended networks. The orientation of the boronic acid group relative to the phenyl ring is influenced by steric and electronic effects of the substituents.

Below is a summary of crystallographic data for representative substituted phenylboronic acids:

| Compound | Crystal System | Space Group | Key H-Bonding Interactions | Reference |

| Phenylboronic acid | Orthorhombic | Iba2 | Dimeric association of B(OH)₂ groups. | [5] |

| 4-(Methoxycarbonyl)phenylboronic acid | Monoclinic | P2₁/c | Inversion dimers linked by O-H···O hydrogen bonds, forming undulating sheets. | [6] |

| (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid | N/A | N/A | DFT optimized structure consistent with X-ray single crystal structure. | [7] |

| 1,4-Phenylenediboronic acid | Triclinic | P-1 | Centrosymmetric cyclic dimers leading to linear chains, which form sheets via further H-bonding. | [4] |

Based on these analogs, it is highly probable that this compound also crystallizes with dimeric structures formed through hydrogen bonding between the boronic acid moieties. The bulky benzyloxy and trifluoromethyl groups would likely influence the overall crystal packing.

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

The synthesis of arylboronic acids can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

A representative, general procedure is as follows:

-

Lithiation: Dissolve the corresponding aryl bromide (e.g., 4-benzyloxy-3-trifluoromethyl-1-bromobenzene) in an anhydrous, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C.

-

Add a solution of an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for a specified time to allow for lithium-halogen exchange.

-

Borylation: To this solution, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid (e.g., 1 M HCl).

-

Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3]

A general protocol for a Suzuki-Miyaura coupling is as follows:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[8][9]

Role in Drug Development and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug design.

-

Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can lead to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation and increasing the drug's half-life.[1]

-

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, enhancing its absorption and distribution.[2]

-

Improved Binding Affinity: The electronic effects of the -CF₃ group can modulate the pKa of nearby functional groups and lead to stronger interactions with biological targets.[10]

-

-

Benzyloxy Group: The benzyloxy moiety is a large, lipophilic group that can:

-

Increase Potency: By occupying hydrophobic pockets in target proteins, it can enhance binding affinity.

-

Serve as a Protective Group: The benzyl group can be used as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group for further functionalization or to act as a hydrogen bond donor.

-

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the application of this compound.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Caption: Functional group contributions to drug-like properties.

Conclusion

This compound stands out as a highly functionalized and versatile building block for organic synthesis. While its specific crystal structure remains to be elucidated, the well-understood chemistry of phenylboronic acids and the predictable influence of its substituents provide a solid foundation for its application. The presence of the trifluoromethyl and benzyloxy groups offers significant advantages in the design of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this compound in research and development settings.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

An In-Depth Technical Guide to the Reactivity Profile of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique trifluoromethyl and benzyloxy substituents contribute to its enhanced reactivity and stability, making it a valuable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its reactivity profile, with a focus on its application in palladium-catalyzed cross-coupling reactions, which are instrumental in the fields of pharmaceutical development, agrochemicals, and materials science.

Compound Properties:

| Property | Value |

| CAS Number | 1245014-05-4 |

| Molecular Formula | C₁₄H₁₂BF₃O₃ |

| Molecular Weight | 296.05 g/mol |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions |

| Storage Conditions | 2-8°C |

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The principal application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In this context, the boronic acid acts as the organoboron nucleophile that couples with an organic halide or triflate electrophile.

The trifluoromethyl group on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its utility in the synthesis of pharmacologically active compounds. This group is known to increase lipophilicity and metabolic stability, which are desirable characteristics in drug design.

General Reaction Scheme:

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Quantitative Data

While specific, published quantitative data for a wide range of reactions involving this compound remains limited in readily accessible literature, a general protocol for a Suzuki-Miyaura coupling reaction can be outlined based on established methodologies for structurally similar boronic acids. The following represents a typical experimental setup. Researchers should note that optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve optimal yields for specific substrates.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system. Common choices include toluene, dioxane, or a mixture of an organic solvent with water (e.g., toluene/water, dioxane/water).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, XPhos).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the progress by a suitable analytical technique such as TLC, GC, or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or an aqueous solution to remove the inorganic salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, typically flash column chromatography.

Illustrative Reaction Workflow:

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.

Reactivity Considerations and Substituent Effects

The reactivity of this compound is influenced by its substituents:

-

Boronic Acid Group (-B(OH)₂): This is the key functional group that participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

-

Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ group can influence the electronic density of the phenyl ring, which can affect the rate of transmetalation. In the context of medicinal chemistry, this group is often incorporated to enhance the lipophilicity and metabolic stability of a drug candidate.[1]

-

Benzyloxy Group (-OCH₂Ph): This electron-donating group can also modulate the electronic properties of the arylboronic acid. Furthermore, it serves as a protecting group for the phenolic hydroxyl group, which can be deprotected in a subsequent synthetic step if required.

The interplay of these electronic effects can impact the overall efficiency and outcome of the cross-coupling reaction.

Signaling Pathways and Biological Applications

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is involved in specific signaling pathways or possesses direct biological activity. Its primary role is that of a synthetic intermediate used in the construction of more complex molecules that may be designed to interact with biological targets. The structural motif it provides can be found in molecules developed as inhibitors for various enzymes or as ligands for receptors in drug discovery programs.

Logical Relationship in Drug Discovery:

Caption: Role of the boronic acid as a building block in drug discovery.

Conclusion

This compound is a highly valuable and specialized reagent in organic synthesis. Its reactivity is centered around its utility in Suzuki-Miyaura cross-coupling reactions, providing a pathway to complex biaryl structures. The presence of both electron-withdrawing (-CF₃) and electron-donating/protecting (-OCH₂Ph) groups makes it a versatile tool for constructing molecules with potential applications in medicinal chemistry and materials science. While specific quantitative data for its reactions are not broadly cataloged, the general protocols and understanding of Suzuki-Miyaura reactions provide a solid foundation for its successful application in research and development.

References

Commercial Availability and Synthetic Utility of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a specialized organic compound of significant interest to the pharmaceutical and agrochemical industries. Its trifluoromethyl and benzyloxy substituents offer unique electronic and steric properties that can enhance the biological activity and pharmacokinetic profiles of target molecules. This technical guide provides an in-depth overview of the commercial availability of this reagent and its primary application in organic synthesis, specifically the Suzuki-Miyaura cross-coupling reaction.

Commercial Availability

This compound is available from several chemical suppliers. The following table summarizes the available quantitative data from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| MySkinRecipes | 1245014-05-4 | C₁₄H₁₂BF₃O₃ | 296.05 | 95% | 250mg, 1g |

| ChemTik | 1007170-59-3 | C₁₄H₁₂BF₃O₃ | 296.049 | Not Specified | Not Specified |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂BF₃O₃ |

| Molecular Weight | 296.05 g/mol |

| Storage Conditions | 2-8°C |

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The trifluoromethyl group on the phenyl ring can impart desirable properties such as increased lipophilicity and metabolic stability to the resulting biaryl products, which is particularly advantageous in drug design.

Generic Experimental Protocol for Suzuki-Miyaura Cross-Coupling

While a specific, detailed experimental protocol for the use of this compound was not found in the surveyed literature, a general procedure for a Suzuki-Miyaura reaction involving a similar aryl boronic acid is provided below. Researchers should optimize these conditions for their specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the solvent and degas the mixture.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Signaling Pathways and Biological Applications

A comprehensive search of the scientific literature did not reveal any specific biological signaling pathways that directly involve this compound. Its role is primarily as a building block in the synthesis of larger, more complex molecules that may have biological activity. The benzyloxyphenyl and trifluoromethylphenyl motifs are present in compounds that have been investigated as inhibitors of signaling pathways, such as the STAT3 signaling pathway. However, no direct link or experimental data for the title compound was found.

Visualizations

Suzuki-Miyaura Reaction Workflow

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, which is the primary application of this compound.

Technical Whitepaper: (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid: A Review of Potential Mechanisms of Action in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, there is no publicly available scientific literature detailing a specific, confirmed mechanism of action for (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid in any biological system. This compound is primarily documented as a chemical intermediate used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the development of more complex molecules.[1]

This technical guide, therefore, provides an in-depth overview of the potential mechanisms of action based on the well-documented biological activities of structurally related phenylboronic acid derivatives. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design in the investigation of this specific molecule.

Introduction to Phenylboronic Acids in Biological Systems

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). This functional group is a mild Lewis acid, and its unique chemical properties allow it to engage in several types of interactions with biological molecules, making it a valuable moiety in drug discovery and chemical biology.[2] The core biological activities of boronic acids stem from their ability to form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serine residues in enzymes and the diol groups in carbohydrates.[3][4]

The subject of this paper, this compound, possesses two key substituents that are likely to modulate its biological activity:

-

Trifluoromethyl (-CF₃) group: This group is a strong electron-withdrawing moiety known to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[5][6] Its presence can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

-

Benzyloxy (-OCH₂Ph) group: This bulky, lipophilic group can also influence how the molecule interacts with biological targets and its overall solubility and metabolic profile.

Potential Mechanisms of Action

Based on the activities of related compounds, the following are plausible mechanisms of action for this compound:

Enzyme Inhibition: Serine Protease and β-Lactamase Inhibition

A primary and well-established mechanism of action for many boronic acid-containing molecules is the inhibition of serine proteases.[3] These enzymes play critical roles in various physiological and pathological processes, including coagulation, digestion, and bacterial cell wall maintenance.

Boronic acids act as transition-state analogues. The boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable, reversible tetrahedral boronate adduct, effectively inactivating the enzyme.[7][8]

Given the prevalence of bacterial resistance to β-lactam antibiotics due to the expression of serine β-lactamases (such as AmpC), novel inhibitors are of great interest.[7] Phenylboronic acids have been shown to be potent inhibitors of these enzymes.[8][9]

Signaling Pathway: Serine Protease Inhibition

Caption: General mechanism of serine protease inhibition by a boronic acid.

Interaction with Carbohydrates

Boronic acids are known to form reversible covalent bonds with 1,2- and 1-3-diols, which are structural motifs found in carbohydrates (sugars).[3][10] This property has led to the development of boronic acid-based sensors for glucose monitoring in diabetes management.[11] In a cellular context, this could mean that this compound might interact with glycoproteins on the cell surface, potentially modulating cell signaling or adhesion.[12]

Antibacterial Activity via Other Targets

Some studies on fluorinated phenylboronic acids have explored their potential as antibacterial agents by targeting enzymes other than β-lactamases. For instance, docking studies have suggested that some trifluoromethoxy-phenylboronic acids could interact with the active site of E. coli leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[13][14][15] While this has not been demonstrated for the specific compound , it represents a plausible avenue of investigation.

Quantitative Data from Related Phenylboronic Acids

No quantitative data for this compound is currently available. However, to provide context, the following table summarizes inhibitory activities of other phenylboronic acids against various β-lactamases.

| Compound Class | Enzyme Target | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| Phenylboronic Acids | KPC-2 (Class A β-Lactamase) | Micromolar Range | - | [8] |

| Phenylboronic Acids | GES-5 (Class A β-Lactamase) | Micromolar Range | - | [8] |

| Phenylboronic Acids | AmpC (Class C β-Lactamase) | Micromolar Range | - | [8] |

| 4-Nonylphenylboronic acid | Fatty Acid Amide Hydrolase (FAAH) | - | 0.0091 | [16] |

Experimental Protocols: A General Guideline

To elucidate the mechanism of action of this compound, a series of biochemical and cellular assays would be required. Below is a generalized protocol for a key experiment: an in vitro enzyme inhibition assay.

In Vitro Enzyme Inhibition Assay (e.g., against a β-Lactamase)

Objective: To determine if the compound inhibits the activity of a target enzyme and to quantify its potency (IC₅₀).

Materials:

-

Purified enzyme (e.g., AmpC β-lactamase).

-

Chromogenic substrate (e.g., nitrocefin).

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

This compound, dissolved in DMSO.

-

96-well microplate.

-

Microplate reader.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the boronic acid compound in DMSO. A typical starting concentration might be 10 mM.

-

Assay Setup:

-

In each well of a 96-well plate, add a fixed volume of assay buffer.

-

Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for control wells).

-

Add a fixed amount of the purified enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

-

Initiation of Reaction: Add a specific concentration of the chromogenic substrate (e.g., nitrocefin) to each well to start the enzymatic reaction. The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically (e.g., at 485 nm).[8]

-

Data Acquisition: Immediately begin reading the absorbance of the plate at regular intervals for a defined period (e.g., 10-30 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Normalize the velocities relative to the DMSO control (100% activity).

-

Plot the normalized reaction rates against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC₅₀ value.

-

Experimental Workflow: Screening for Enzyme Inhibition

Caption: A typical experimental workflow for determining the IC₅₀ of an inhibitor.

Conclusion and Future Directions

While this compound is currently positioned as a synthetic building block, its structure suggests significant potential for biological activity. Based on the extensive literature on related phenylboronic acids, the most probable mechanisms of action involve the inhibition of serine-containing enzymes or interactions with carbohydrates.

Future research should focus on empirical testing of this compound against a panel of serine proteases and other potential targets. The experimental workflow outlined in this paper provides a starting point for such investigations. Elucidating a specific mechanism of action will be crucial for unlocking the potential therapeutic value of this and other similarly substituted phenylboronic acids.

References

- 1. This compound [myskinrecipes.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 16. 4-Nonylphenylboronic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides a detailed protocol for the Suzuki coupling of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid, a key building block in the development of complex organic molecules. The presence of an electron-withdrawing trifluoromethyl group on the boronic acid presents unique challenges, often requiring carefully optimized reaction conditions to achieve high efficiency.[2]

Compound Profile

-

Compound Name: this compound

-

CAS Number: 1245014-05-4

-

Molecular Formula: C₁₄H₁₂BF₃O₃

-

Molecular Weight: 296.05 g/mol

-

Key Features: The trifluoromethyl group enhances lipophilicity and can influence the biological activity of the final compound, making this reagent particularly useful in medicinal chemistry.[3] The benzyloxy group provides a site for further chemical modification.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is often facilitated by a base.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

For electron-deficient boronic acids, such as the one featured here, the transmetalation step can be slower. To overcome this, specific catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to promote the reaction.[2]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol is based on established methods for similar electron-deficient boronic acids and should be optimized for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene/Water (e.g., 5:1 v/v)

-

Anhydrous, degassed solvents

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).

-

Solvent Addition: Add the degassed toluene/water solvent mixture to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Catalyst Preparation: In a separate vial, quickly weigh and add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

-

Catalyst Addition: Add the catalyst and ligand to the reaction flask under a positive flow of the inert gas.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl bromide is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water to remove the inorganic base and excess boronic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction parameters for Suzuki coupling reactions involving electron-deficient boronic acids, which can be used as a starting point for optimization.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | Pd(PPh₃)₄ |

| Catalyst Loading | 1-2 mol% | 1-2 mol% | 2-5 mol% |

| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |

| Solvent | Toluene / H₂O | Dioxane / H₂O | THF / H₂O |

| Temperature | 80-100 °C | Room Temp to 80 °C | 80-110 °C |

| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good |

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its utility is particularly significant in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of the electron-withdrawing trifluoromethyl group and the bulky benzyloxy group can influence the electronic and steric properties of the molecule, impacting reactivity and selectivity in coupling processes. These application notes provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this key building block.

Key Applications

Derivatives synthesized from this compound are valuable precursors in various fields of drug discovery and materials science. The ability to introduce diverse functionalities via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with desired properties.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures and other C(sp²)–C(sp²) bonds. This reaction is instrumental in creating complex molecular scaffolds from this compound and various aryl or heteroaryl halides.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

| Reagent | Molecular Formula | Stoichiometry (eq.) |

| This compound | C₁₄H₁₂BF₃O₃ | 1.2 |

| Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) | Varies | 1.0 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) | Varies | 0.02 - 0.05 |

| Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) | Varies | 2.0 - 3.0 |

| Solvent (e.g., Toluene, Dioxane, DMF, with water) | Varies | - |

Procedure:

-

To a dry Schlenk flask, add this compound (1.2 equiv), the aryl/heteroaryl halide (1.0 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (0.02-0.05 equiv) to the flask under a positive flow of inert gas.

-

Add the degassed solvent system (e.g., a mixture of toluene and water) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Yields):

| Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 - 95 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 88 - 98 |

II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines, catalyzed by palladium complexes.[1][2] While boronic acids are not the direct coupling partners in the traditional Buchwald-Hartwig amination, this section outlines the synthesis of an aryl halide precursor from this compound, followed by a standard Buchwald-Hartwig protocol.

Workflow for Synthesis of Aryl Amines

Caption: Workflow for the synthesis of arylamines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Reaction Scheme:

Caption: Buchwald-Hartwig amination reaction.

Materials:

| Reagent | Molecular Formula | Stoichiometry (eq.) |

| 4-Benzyloxy-1-halo-2-(trifluoromethyl)benzene | Varies | 1.0 |

| Amine (Primary or Secondary) | Varies | 1.2 |

| Palladium Catalyst (e.g., Pd₂(dba)₃) | C₅₄H₄₂O₃Pd₂ | 0.01 - 0.02 |

| Ligand (e.g., XPhos, SPhos, or BINAP) | Varies | 0.02 - 0.04 |

| Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) | Varies | 1.5 - 2.0 |

| Anhydrous Solvent (e.g., Toluene or Dioxane) | Varies | - |

Procedure:

-

In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), palladium catalyst (0.01-0.02 equiv), ligand (0.02-0.04 equiv), and base (1.5-2.0 equiv).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv) via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite®, washing with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired arylamine.

Quantitative Data (Representative Yields):

| Palladium Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 80 - 95 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 12 | 82 - 96 |

III. Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. Similar to the Buchwald-Hartwig amination, a halogenated derivative of this compound is required.

Experimental Protocol: General Procedure for Sonogashira Coupling

Reaction Scheme:

Caption: Sonogashira coupling reaction.

Materials:

| Reagent | Molecular Formula | Stoichiometry (eq.) |

| 4-Benzyloxy-1-halo-2-(trifluoromethyl)benzene | Varies | 1.0 |

| Terminal Alkyne | Varies | 1.2 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | C₃₆H₃₀Cl₂P₂Pd | 0.02 - 0.05 |

| Copper(I) Iodide (CuI) | CuI | 0.05 - 0.10 |

| Base (e.g., Triethylamine (Et₃N) or DIPEA) | Varies | 2.0 - 3.0 |

| Solvent (e.g., THF, DMF, or Toluene) | Varies | - |

Procedure:

-

To a Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.10 equiv).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent and the base (2.0-3.0 equiv).

-

Add the terminal alkyne (1.2-1.5 equiv) dropwise to the stirred mixture.

-

Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography.

Quantitative Data (Representative Yields):

| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 - 50 | 6 | 80 - 92 |

| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 60 | 4 | 85 - 95 |

Troubleshooting and Optimization

General Experimental Workflow:

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Common issues in palladium-catalyzed cross-coupling reactions include low yield, incomplete conversion, and the formation of side products. The following points should be considered for optimization:

-

Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) may be necessary.

-

Base Selection: The strength and nature of the base can significantly affect the reaction rate and outcome. A screen of different bases (e.g., carbonates, phosphates, alkoxides) is often beneficial.

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst activity and solubility of reagents. Anhydrous and thoroughly degassed solvents are crucial to prevent catalyst deactivation and side reactions.

-

Temperature and Reaction Time: Optimization of temperature and reaction time is necessary to ensure complete conversion without promoting decomposition of starting materials or products.

By following these detailed protocols and considering the key optimization parameters, researchers can effectively utilize this compound in a variety of palladium-catalyzed cross-coupling reactions to synthesize a wide range of valuable compounds.

References

Application Notes and Protocols: Derivatization of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid for Biological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a versatile chemical building block, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its structural motifs, the benzyloxy and trifluoromethyl groups, are frequently found in biologically active compounds, contributing to enhanced potency, metabolic stability, and lipophilicity. This document provides detailed protocols for the derivatization of this compound via the Suzuki-Miyaura cross-coupling reaction and outlines its potential applications in biological screening, particularly in the fields of oncology and infectious diseases. The derivatization of this boronic acid opens avenues for the discovery of novel kinase inhibitors and antimicrobial agents.

Derivatization Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, making it an ideal strategy for the derivatization of this compound. This reaction allows for the coupling of the boronic acid with a variety of aryl or heteroaryl halides, leading to a diverse library of biaryl and heteroaryl compounds for biological screening.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a heteroaryl bromide, for instance, 2-bromo-5-fluoropyridine.

Materials:

-

This compound

-

2-Bromo-5-fluoropyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.2 mmol), 2-bromo-5-fluoropyridine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.

Biological Screening Applications

Derivatives of this compound are promising candidates for biological screening in several therapeutic areas. The incorporation of the trifluoromethylphenyl moiety into various scaffolds has been shown to yield potent inhibitors of key cellular signaling pathways and effective antimicrobial agents.

Kinase Inhibition in Oncology

The phosphatidylinositol 3-kinase (PI3K) and epidermal growth factor receptor (EGFR) signaling pathways are frequently dysregulated in cancer, making them attractive targets for drug development.[1][2] Biaryl and heteroaryl compounds containing structures similar to derivatives of this compound have demonstrated significant inhibitory activity against these kinases.

PI3K/mTOR Signaling Pathway

Caption: Simplified PI3K/mTOR signaling pathway.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway.

Table 1: In Vitro Kinase Inhibitory Activity of Structurally Related Compounds

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 | 16 | [3] |

| Triazine Derivatives | PI3Kα | 1.41 (Ki) | [4] |

| 4-Anilinoquinazolines | EGFR | 20.72 | [2] |

| Pyrimidine Derivatives | PI3Kγ | 2.5 | [1] |

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Phenylboronic acid derivatives and compounds bearing the trifluoromethylphenyl moiety have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl Pyrazoles | S. aureus (MRSA) | 0.78 | [5] |

| N-(trifluoromethyl)phenyl Pyrazoles | E. faecium | 0.78 | [5] |

| Benzoic Acid Derivatives | E. coli | > 1000 | [6] |

| 4-Anilinomethyl Pyrazoles | S. aureus | 0.25 | [7] |

Conclusion

This compound is a valuable starting material for the synthesis of diverse compound libraries for biological screening. The Suzuki-Miyaura cross-coupling reaction provides a reliable method for its derivatization. Based on the biological activities of structurally related compounds, the resulting derivatives are strong candidates for screening as novel kinase inhibitors for cancer therapy and as new antimicrobial agents to combat infectious diseases. The protocols and data presented herein serve as a guide for researchers to explore the therapeutic potential of this versatile chemical scaffold.

References

- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki coupling reactions involving (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid.

Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low or non-existent yield is a frequent challenge, often stemming from the electronic nature of the this compound. The electron-withdrawing trifluoromethyl group can impede the catalytic cycle, particularly the transmetalation step.

-

Potential Cause 1: Inactive Catalyst

-

Potential Cause 2: Slow Transmetalation

-

Recommended Action: The electron-deficient nature of the boronic acid slows down the transfer of the aryl group to the palladium center. Employ stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate this step.[1] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can also accelerate transmetalation.[1]

-

-

Potential Cause 3: Protodeboronation

-

Recommended Action: This side reaction involves the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using an excess of the boronic acid (1.5 to 2.0 equivalents).[3] Alternatively, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a diethanolamine complex can mitigate this issue.[3]

-

-

Potential Cause 4: Inefficient Oxidative Addition

-

Recommended Action: While the boronic acid is electron-deficient, the aryl halide partner's electronic properties also play a crucial role. Electron-rich aryl halides can be less reactive. Using bulky, electron-donating ligands can promote the oxidative addition step.[4]

-

Issue 2: Significant Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

-

Side Product 1: Homocoupling of Boronic Acid

-

Cause: The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[1][2] Inefficient reduction of a Pd(II) precatalyst can also promote this side reaction.[2]

-

Recommended Action: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1] Using a direct Pd(0) source can also be beneficial.[1]

-

-

Side Product 2: Dehalogenation of the Aryl Halide

-

Cause: The aryl halide starting material is reduced to the corresponding arene. This is more common with electron-rich or sterically hindered aryl halides.[3]

-

Recommended Action: The choice of ligand and base can influence this pathway. Experiment with different ligand systems and ensure the base is not overly aggressive for the specific substrate combination.

-

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform if my Suzuki coupling with this compound fails?

A1: When a Suzuki coupling reaction shows low to no yield, begin by assessing these critical parameters:

-

Catalyst Activity: Confirm that your palladium source and ligand are not degraded. Consider opening a new batch of reagents.[1]

-

Inert Atmosphere: Ensure your reaction setup is free of oxygen. Solvents must be properly degassed, and the reaction should be maintained under a positive pressure of an inert gas like argon or nitrogen.[1]

-

Reagent Purity: Verify the purity of your starting materials, including the boronic acid and the aryl halide. Impurities can inhibit the catalyst.

-

Base and Solvent Quality: Use a high-purity, anhydrous base and dry, degassed solvents. The presence of water can affect the activity of certain bases and promote side reactions.

Q2: How does the trifluoromethyl group on the boronic acid affect the reaction?

A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This has two main consequences for the Suzuki coupling:

-

Slower Transmetalation: It reduces the nucleophilicity of the aryl group on the boronic acid, which can make the transmetalation step the rate-limiting step of the catalytic cycle.[1]

-

Increased Susceptibility to Protodeboronation: Electron-deficient boronic acids can be more prone to cleavage of the C-B bond by residual water or other protic sources.

To counteract these effects, stronger bases and more electron-rich, bulky ligands are often required.[1]

Q3: I am observing the homocoupling of my boronic acid. What are the best strategies to minimize this?

A3: Homocoupling is a common side reaction, particularly with electron-deficient boronic acids. To minimize it:

-

Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[1]

-

Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the in-situ reduction step of Pd(II) precatalysts, which can sometimes be a source of side reactions.[1]

-

Ligand Selection: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]

Q4: My starting materials are not fully soluble in the reaction mixture. What should I do?

A4: Poor solubility can significantly hinder reaction rates.[3] Consider the following:

-

Solvent Screening: Test different solvents or solvent mixtures in which your substrates are more soluble. Common choices include dioxane, toluene, DMF, and THF, often with a small amount of water.

-

Temperature Increase: Gently increasing the reaction temperature can improve solubility.

-

Concentration Adjustment: While counterintuitive, sometimes slightly lowering the concentration can prevent precipitation of starting materials or intermediates.

Data Presentation

Table 1: Recommended Reaction Parameters for Suzuki Coupling with Electron-Deficient Boronic Acids

| Parameter | Recommendation | Rationale |

| Palladium Source | Pd(OAc)₂ / Ligand, Pd₂(dba)₃ / Ligand, Pd(PPh₃)₄, Pre-formed Pd(II) catalysts | Pd(0) is the active species. Pd(II) sources require in-situ reduction.[1][2] |

| Ligand | Buchwald-type (XPhos, SPhos), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases are often needed to facilitate the slow transmetalation step.[1][5] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Aprotic polar solvents, often with water as a co-solvent, are commonly used.[1] |

| Temperature | 80 - 110 °C | Higher temperatures may be required to overcome the activation energy for challenging substrates.[1] |

| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are ideal, but more challenging couplings may require higher amounts.[1] |

Table 2: Comparison of Common Bases in Suzuki Coupling

| Base | Solvent System | Strength | Comments |

| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Strong | Very effective for electron-deficient boronic acids.[5] |

| Cs₂CO₃ | THF, Dioxane | Strong | Can accelerate slow reactions but is more expensive.[5] |

| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | Moderate | A common and effective choice for many Suzuki couplings.[5] |

| NaOH | THF/H₂O | Strong | Performs optimally in THF or aqueous systems.[6] |

| Et₃N | Acetonitrile | Weak | Organic base, useful in anhydrous conditions but may be too weak for this substrate.[5] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[1]

-

Degassing: Stir the suspension and further degas by bubbling Argon through the mixture for 15-20 minutes.

-

Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the catalyst and ligand to the reaction flask under a positive flow of Argon.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).[1]

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of Diethanolamine Complex for Enhanced Stability

-

Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]

-

Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]

-

Precipitation and Isolation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid by vacuum filtration.[1]

-

Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can be used directly in the Suzuki coupling reaction.[1]

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

References

Technical Support Center: (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Couplings

Welcome to the technical support center for researchers utilizing (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions. This guide provides answers to frequently asked questions and troubleshooting strategies to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using this compound in Suzuki-Miyaura couplings?

A1: Due to the electron-withdrawing nature of the trifluoromethyl group, this compound is susceptible to two main side reactions:

-

Protodeboronation: This is a common side reaction where the C-B (carbon-boron) bond is cleaved and replaced by a C-H (carbon-hydrogen) bond, resulting in the formation of 1-(benzyloxy)-2-(trifluoromethyl)benzene.[1][2] This process consumes the boronic acid, leading to reduced yields of the desired cross-coupled product.[1] The reaction is often facilitated by the presence of a proton source, such as water, and can be influenced by the base and temperature used.[3]

-

Homocoupling: This reaction involves the dimerization of the boronic acid to form 1,2-bis(4-(benzyloxy)-3-(trifluoromethyl)phenyl)ethane. Homocoupling can occur through two primary pathways: a palladium-mediated process or an oxygen-induced reaction.[4][5] Electron-deficient arylboronic acids, like the one , have shown a predisposition to this side reaction.[6][7] Rigorous exclusion of oxygen is crucial to suppress this pathway.[4]

Q2: My reaction is producing a significant amount of 1-(benzyloxy)-2-(trifluoromethyl)benzene. How can I prevent this protodeboronation?

A2: The formation of 1-(benzyloxy)-2-(trifluoromethyl)benzene is a classic case of protodeboronation.[2] This side reaction is particularly problematic for electron-deficient arylboronic acids.[8] Here are several strategies to mitigate it:

-

Use Anhydrous Conditions: Since water is a primary proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[3]

-

Select a Milder or Non-Aqueous Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching to weaker inorganic bases like K₃PO₄ or K₂CO₃, or fluoride-based bases like CsF or KF, which can be effective while minimizing the side reaction.[1][9]

-

Employ a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[2] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for side reactions.[2]

-

Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the degradation of the boronic acid. Monitor the reaction closely and aim for the lowest temperature and shortest time necessary for completion.

Q3: I am observing significant homocoupling of my boronic acid. What are the best methods to avoid this byproduct?

A3: Homocoupling is a common issue, especially when oxygen is present or with certain catalyst systems.[3][4] To minimize the formation of the biaryl byproduct, consider the following:

-

Rigorous Degassing: The most critical step is to thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3][4] Subsurface sparging with an inert gas is a highly effective method.[4]

-

Catalyst and Ligand Choice: Highly active catalyst systems that promote rapid catalytic turnover can favor the desired cross-coupling over side reactions.[2] For electron-deficient partners, Buchwald-type phosphine ligands such as SPhos and XPhos are often effective.[6][9]

-

Reagent Purity: Ensure the purity of your boronic acid, as impurities can sometimes promote side reactions.

Troubleshooting Guides

Troubleshooting Low Yield and Byproduct Formation

When encountering low yields or significant byproduct formation, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization process.

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Side Reaction Summary and Mitigation Strategies

The table below summarizes the common side reactions and provides actionable steps for mitigation.

| Side Reaction | Byproduct Structure | Common Causes | Recommended Solutions |

| Protodeboronation | Ar-H | • Presence of water/protic solvents• High temperatures• Certain strong bases (e.g., NaOH) | • Use anhydrous conditions[3]• Switch to milder bases (K₃PO₄, KF, CsF)[1][9]• Use boronic acid derivatives (MIDA esters)[2]• Lower reaction temperature |

| Homocoupling | Ar-Ar | • Presence of oxygen[3]• Inefficient catalytic cycle | • Rigorously degas solvents and use an inert atmosphere[4]• Use highly active catalysts/ligands (e.g., Pd(OAc)₂/SPhos)[6][9] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol provides a starting point for the coupling of this compound with an aryl halide, incorporating best practices to reduce side reactions.

Reagent Preparation:

-

Ensure all glassware is oven-dried before use.

-

Solvents (e.g., Dioxane/H₂O or Toluene/H₂O) must be rigorously degassed by sparging with Argon or Nitrogen for at least 30 minutes.[3][4]

Reaction Setup:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).[1][9]

-

Seal the vessel with a septum and purge with Argon or Nitrogen for 5-10 minutes.

-

Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-2 mol%)[9].

-

Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

Monitoring and Workup:

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol for Preparation of a Stabilized MIDA Boronate Ester

To circumvent issues of protodeboronation, converting the boronic acid to its MIDA ester is a highly effective strategy.[2]

-

Dissolution: In a vial, dissolve this compound (1.0 equiv) in a suitable solvent like THF or methylene chloride.

-

Addition: Add N-methyliminodiacetic acid (MIDA) (1.0 equiv) to the solution.

-

Dehydration: Add a drying agent (e.g., anhydrous Na₂SO₄) and stir the mixture at room temperature for 1-2 hours, or until dehydration is complete (as monitored by the disappearance of water).

-

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the MIDA boronate ester, which can be used directly in the Suzuki coupling protocol described above.

Visualizing Reaction Pathways

The following diagram illustrates the desired catalytic cycle in competition with the off-cycle side reactions of protodeboronation and homocoupling.

Caption: Desired catalytic cycle versus off-cycle side reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reddit.com [reddit.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Technical Support Center: Purification of Products from (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Reactions

Here is the technical support center with troubleshooting guides and FAQs for the purification of products from (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid reactions.